molecular formula C6H10O B1584645 4-Methylenetetrahydro-2H-pyran CAS No. 36838-71-8

4-Methylenetetrahydro-2H-pyran

Cat. No. B1584645
CAS RN: 36838-71-8
M. Wt: 98.14 g/mol
InChI Key: NSELYKZLLNWRED-UHFFFAOYSA-N
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Description

4-Methylenetetrahydro-2H-pyran is a chemical compound with the CAS Number: 36838-71-8 . It has a molecular weight of 98.14 and its molecular formula is C6H10O . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 4-Methylenetetrahydro-2H-pyran were not found, tetrahydropyrans can be synthesized through various methods. For instance, the carbonyl ene reaction of 2-methylenetetrahydropyrans can provide β-hydroxydihydropyrans under mild conditions . Another method involves the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .


Molecular Structure Analysis

The molecular structure of 4-Methylenetetrahydro-2H-pyran is based on a saturated six-membered ring containing five carbon atoms and one oxygen atom . The exact mass of the molecule is 100.088814 Da .


Chemical Reactions Analysis

Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .


Physical And Chemical Properties Analysis

4-Methylenetetrahydro-2H-pyran is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3 .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . They are also used in the synthesis of many natural products or pharmaceutical compounds, commonly as part of 4H-chromene skeletons .
  • Methods of Application or Experimental Procedures : The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway . A simple approach to synthesize new highly substituted 4H-pyran derivatives is described. Efficient et3n acts as a readily accessible catalyst of this process performed in pure water .
  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Methylenetetrahydro-2H-pyran is used in the preparation of griseofulvin derivatives . Griseofulvin is an antifungal medication that fights infections caused by fungus. It is used to treat infections such as ringworm, athlete’s foot, jock itch, and fungal infections of the scalp, fingernails, or toenails.

Safety And Hazards

4-Methylenetetrahydro-2H-pyran is classified as a dangerous substance. It has hazard statements H225-H315-H319-H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylideneoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELYKZLLNWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338412
Record name 4-Methylenetetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylenetetrahydro-2H-pyran

CAS RN

36838-71-8
Record name Tetrahydro-4-methylene-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36838-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylenetetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylideneoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
DM Szebenyi, I Kriksunov, KJ Howe… - Acta Crystallographica …, 2018 - scripts.iucr.org
… 4R,6R)-6-[(S)-2,3-dihydroxypropyl]-4-hydroxy-5,5-dimethyltetrahydro-2H-pyran-2-yl}(hydroxy)methyl)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylenetetrahydro-2H-pyran…
Number of citations: 6 scripts.iucr.org
J Bai, B Chen, G Zhang - Chinese Journal of Chemistry, 2020 - Wiley Online Library
… tert-Butyl(4-(2-((2S,6S)-6-(4-methoxyphenyl)-4-methylenetetrahydro-2H-pyran-2-yl)ethyl)phenoxy)dimethylsilane (1d) (87 mg, 0.2 mmol) was prepared from 11c (66.1 mg, 0.25 mmol) …
Number of citations: 2 onlinelibrary.wiley.com
US Masiuk, YV Faletrov, DG Kananovich… - The Journal of …, 2022 - ACS Publications
The stereodivergent synthesis of cis- and trans-2,6-disubstituted tetrahydropyrans (THPs) via sodium hexamethyldisilazide-promoted oxa-Michael cyclization of (E)-ζ-hydroxy α,β-…
Number of citations: 2 pubs.acs.org
D Zurwerra, F Glaus, L Betschart… - … A European Journal, 2012 - Wiley Online Library
A new total synthesis of the marine macrolide (−)‐zampanolide (1) and the structurally and stereochemically related non‐natural levorotatory enantiomer of (+)‐dactylolide (2), that is, ent…
S Broussy, H Waldmann - Journal of Combinatorial Chemistry, 2007 - ACS Publications
A solid-phase tandem ene-reaction/intramolecular Sakurai cyclization sequence has been developed to synthesize highly substituted tetrahydropyran derivatives in two steps from …
Number of citations: 14 pubs.acs.org
AK Ghosh, AM Veitschegger, S Nie… - The Journal of …, 2018 - ACS Publications
Thailanstatin A has been isolated recently from the fermentation broth of B. thailandensis MSMB43. We describe here an enantioselective convergent synthesis of thailanstatin A methyl …
Number of citations: 26 pubs.acs.org
P Riwanti, IK Prasetyanti… - Pharmacognosy …, 2023 - repository.uin-malang.ac.id
Background: There are many types of seaweed that have high economic value. Brown seaweed (Sargassum polycystum) can be used as a raw material in the industry and as a …
Number of citations: 2 repository.uin-malang.ac.id
J Marco‐Contelles - The Chemical Record, 2021 - Wiley Online Library
… , (S)-2-isobutyloxiranes 26, 2-isobutyl-4-methylenetetrahydro-2H-pyran (61), and complex XVI. … Thus, for 2-isobutyl-4-methylenetetrahydro-2H-pyran (61) (Figure 2) the reaction provided …
Number of citations: 1 onlinelibrary.wiley.com
AK Ghosh, X Cheng - Tetrahedron letters, 2012 - Elsevier
Oxidative activation of benzyl or cinnamyl ether bearing allylsilane derivatives using a catalytic amount of DDQ and 2equiv of CAN in the presence of PPTS provided functionalized 4-…
Number of citations: 12 www.sciencedirect.com
IV Mineeva, OG Kulinkovich - Russian journal of organic chemistry, 2009 - Springer
The cyclopropanation of ethyl 3,3-diethoxypropionate with alkoxytitanacyclopropane reagents followed by the cleavage of the three-membered carbocycle in the formed cyclopropyl …
Number of citations: 20 link.springer.com

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